![molecular formula C15H25N3O2 B2439759 N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide CAS No. 2411329-57-0](/img/structure/B2439759.png)
N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide is a chemical compound that falls under the category of cyclic peptides. It is a potent inhibitor of the protease enzyme known as human neutrophil elastase (HNE). This enzyme is responsible for the breakdown of elastin, a protein that gives elasticity to tissues in the body, including the lungs. The inhibition of HNE by N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide has potential therapeutic applications in the treatment of lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Mecanismo De Acción
The mechanism of action of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide involves the inhibition of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide. This enzyme is responsible for the breakdown of elastin, a protein that gives elasticity to tissues in the body, including the lungs. Inhibition of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide by N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide can prevent the breakdown of elastin and reduce inflammation in the lungs.
Biochemical and Physiological Effects:
N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide, reduce inflammation, and improve lung function. In vivo studies in animal models of COPD and cystic fibrosis have shown that N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide can reduce inflammation, improve lung function, and prevent the breakdown of elastin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide in lab experiments include its potent inhibitory activity against N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide, its ability to reduce inflammation and improve lung function, and its potential therapeutic applications in the treatment of lung diseases. The limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis and purification, and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of more efficient synthesis and purification methods for the compound.
3. Investigation of the potential therapeutic applications of the compound in other diseases, such as emphysema and bronchitis.
4. Studies to determine the optimal dosage and administration route for the compound.
5. Exploration of the potential use of the compound in combination with other drugs for the treatment of lung diseases.
Métodos De Síntesis
The synthesis of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a solid support, with the peptide chain growing in the C-terminal to N-terminal direction. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of lung diseases. In vitro studies have shown that the compound is a potent inhibitor of N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide, with an IC50 value of 0.4 nM. In vivo studies in animal models of COPD and cystic fibrosis have demonstrated that N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide can reduce inflammation and improve lung function.
Propiedades
IUPAC Name |
N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-18(2)8-4-7-14(19)16-12-9-13(10-12)17-15(20)11-5-3-6-11/h4,7,11-13H,3,5-6,8-10H2,1-2H3,(H,16,19)(H,17,20)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQZVKZSYSNOEU-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.